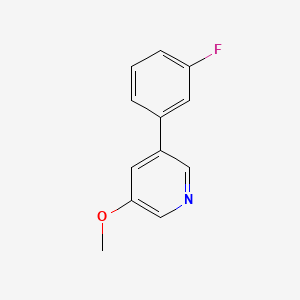

3-(3-Fluorophenyl)-5-methoxypyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYSJUKNVGXKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673399 | |

| Record name | 3-(3-Fluorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214364-48-3 | |

| Record name | 3-(3-Fluorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine

An In-Depth Technical Guide to the

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of novel biaryl and hetero-biaryl scaffolds is of paramount importance. These structural motifs are central to a vast array of biologically active molecules and functional materials. This guide provides a detailed, scientifically-grounded methodology for the synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine, a compound of interest for its potential applications as a key intermediate in pharmaceutical and agrochemical development.

This document is structured to provide not just a protocol, but a comprehensive understanding of the synthetic strategy. We will delve into the rationale behind the selection of precursors, the intricacies of the core catalytic reaction, and the practical aspects of purification and characterization. The chosen synthetic pathway is designed for efficiency, reliability, and scalability, reflecting the standards required in a professional drug development environment. Our approach is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1]

Retrosynthetic Analysis and Strategy

The most logical and efficient approach to constructing the C-C bond between the phenyl and pyridine rings in our target molecule is through a palladium-catalyzed cross-coupling reaction. A retrosynthetic disconnection at this bond reveals two readily accessible precursors: a halogenated pyridine and an organoboron reagent.

Our strategy, therefore, involves the Suzuki-Miyaura coupling of 3-bromo-5-methoxypyridine with 3-fluorophenylboronic acid. This approach is favored due to the commercial availability of the boronic acid and a straightforward, high-yielding synthesis for the bromopyridine component.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Precursor 1: 3-Bromo-5-methoxypyridine

The synthesis of 3-bromo-5-methoxypyridine is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-halogenated precursor. We have selected 3,5-dibromopyridine as the starting material due to its commercial availability and the differential reactivity of its halogen atoms, which can be exploited under controlled conditions.

Causality of Experimental Choices:

-

Reagent: Sodium methoxide, generated in situ from sodium metal and methanol or from commercially available sodium hydride and methanol, serves as a potent nucleophile.[2] The methoxide anion attacks the electron-deficient pyridine ring.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solubilize the sodium methoxide and the pyridine substrate, facilitating the reaction.[2]

-

Temperature: Heating the reaction to 70-80°C provides the necessary activation energy for the substitution to proceed at a practical rate.[2][3] This temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine

-

Preparation of Sodium Methoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium pellets (4.7 g, 0.20 mol) in portions to anhydrous methanol (180 mL) in a flask equipped with a reflux condenser. Control the rate of addition to maintain a manageable reaction. After all the sodium has reacted, evaporate the methanol under reduced pressure. The resulting white solid is sodium methoxide.[2]

-

Reaction Setup: To the flask containing the dry sodium methoxide, add anhydrous DMF (130 mL). Stir the suspension.[2]

-

Addition of Substrate: Add 3,5-dibromopyridine (32 g, 135 mmol) to the stirred suspension.[2]

-

Reaction: Heat the reaction mixture to 70°C and maintain for 4 hours, monitoring the reaction progress by TLC or GC-MS.[2]

-

Work-up: After completion, cool the mixture to room temperature and slowly pour it into an ice-water mixture (300 g). A precipitate will form.[2]

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Drying: Dry the collected solid under reduced pressure to yield 3-bromo-5-methoxypyridine.[2]

Expected Outcome: This procedure typically yields the product as a white to pale yellow solid with a yield of approximately 60-65%.[2] The product can be characterized by its melting point (31-35 °C) and NMR spectroscopy.

Part 2: Precursor 2: 3-Fluorophenylboronic Acid

3-Fluorophenylboronic acid is a versatile organoboron compound that serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[4]

Key Attributes:

-

Stability and Handling: It is a stable, crystalline solid that is easy to handle under standard laboratory conditions.[4]

-

Reactivity: The boronic acid functionality allows for efficient transmetalation to the palladium catalyst in the Suzuki coupling cycle.[5] The fluorine substituent enhances the compound's electronic properties and can improve the metabolic stability and binding affinity of the final product in a drug discovery context.[4]

-

Availability: This reagent is widely available from commercial suppliers, obviating the need for its synthesis in this workflow.

| Property | Value | Source |

| Chemical Formula | C₆H₆BFO₂ | [6] |

| Molecular Weight | 139.92 g/mol | [6] |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 768-35-4 | [6] |

Part 3: The Core Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[7] The reaction proceeds via a catalytic cycle involving a palladium complex.

Mechanistic Overview

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-methoxypyridine) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.[8]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Optimization and Rationale for Experimental Choices

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

-

Catalyst System (Palladium Source and Ligand):

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[5] Alternatively, pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.

-

Ligand: The choice of ligand is critical. For heteroaryl couplings, electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[7][9] Triphenylphosphine (PPh₃) is a standard choice, but more specialized ligands like SPhos or XPhos can offer improved yields, especially with challenging substrates. For this synthesis, Pd(PPh₃)₄ is a reliable starting point.

-

-

Base: A base is essential to activate the boronic acid for transmetalation.[5][8] An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically effective and well-tolerated by many functional groups.[10]

-

Solvent: A two-phase solvent system is often employed. A solvent like 1,4-dioxane or toluene is used to dissolve the organic substrates and catalyst, while the aqueous base solution facilitates the activation of the boronic acid.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask, add 3-bromo-5-methoxypyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and 2M aqueous sodium carbonate solution. The total solvent volume should be sufficient to create a stirrable mixture (e.g., 10 mL per 1 g of the limiting reagent).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (approximately 90-100°C) under the inert atmosphere. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Cooling: Once complete, cool the reaction mixture to room temperature.

Part 4: Purification and Characterization

Post-reaction work-up and purification are critical to isolate the target compound in high purity.

Protocol: Work-up and Purification

-

Extraction: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[12]

-

Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: The crude material is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to elute the product.[13] Fractions containing the pure product (as determined by TLC) are combined and concentrated. Alternatively, recrystallization can be employed if the product is a solid.[12]

Characterization

The identity and purity of the final product, 3-(3-Fluorophenyl)-5-methoxypyridine, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The spectra are expected to show characteristic signals for the substituted pyridine and fluorophenyl rings.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 204.08).

| Reagent/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| 3-Bromo-5-methoxypyridine | 188.02 | 1.0 |

| 3-Fluorophenylboronic Acid | 139.92[6] | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0-3.0 |

| 3-(3-Fluorophenyl)-5-methoxypyridine | 203.21 | (Product) |

Conclusion

This guide outlines a robust and reproducible synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine. The strategy leverages a reliable nucleophilic aromatic substitution to prepare the key bromopyridine intermediate, followed by a highly efficient Suzuki-Miyaura cross-coupling reaction. The detailed protocols and rationale provided herein are intended to empower researchers and drug development professionals to confidently execute this synthesis and adapt it for related biaryl structures. The principles of catalyst selection, reaction optimization, and purification discussed are broadly applicable across the field of synthetic organic chemistry.

References

- CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid. Google Patents.

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. URL: [Link]

-

Synthesis method of 3-bromo-5-methylpyridine. Patsnap. URL: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. URL: [Link]

-

5-[(3-Fluorophenyl)methoxy]pyridine-2-carbonitrile. PubChem. URL: [Link]

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. URL: [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. URL: [Link]

-

3-Fluorophenylboronic acid. PubChem. URL: [Link]

- Process for preparing biaryl compounds. Google Patents.

- Preparation method of fluoropyridine compounds. Google Patents.

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. URL: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. URL: [Link]

-

Biaryl synthesis by C-C coupling. Organic Chemistry Portal. URL: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. URL: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. URL: [Link]

-

Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. URL: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. URL: [Link]

-

Previous methods of preparing biaryls from aryl iodides. ResearchGate. URL: [Link]

-

Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

A Technical Guide to the Predicted Biological Activity and Experimental Validation of 3-(3-Fluorophenyl)-5-methoxypyridine

Abstract

3-(3-Fluorophenyl)-5-methoxypyridine is a small molecule whose specific biological activities are not yet extensively documented in peer-reviewed literature. However, its chemical architecture, featuring a core phenylpyridine scaffold, a methoxy functional group, and a meta-substituted fluorophenyl ring, is present in a wide array of compounds with established pharmacological and agrochemical relevance. This guide provides a predictive analysis of the compound's potential biological activities by drawing parallels with structurally analogous molecules. We postulate that 3-(3-Fluorophenyl)-5-methoxypyridine may exhibit activity in oncology, neuroscience, and metabolic diseases. To transition from prediction to empirical evidence, this document furnishes detailed, self-validating experimental protocols for in vitro screening and cellular validation, designed for researchers in drug development. The proposed workflows serve as a robust framework for systematically characterizing the compound's bioactivity and elucidating its mechanism of action.

Introduction: Rationale for Investigation

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its capacity to engage in a variety of biological interactions.[1] The combination of this heterocycle with a phenyl group creates the phenylpyridine scaffold, a privileged structure found in molecules with applications ranging from anticancer agents to herbicides.[2][3][4] The specific compound, 3-(3-Fluorophenyl)-5-methoxypyridine, integrates three key structural motifs that suggest a high potential for bioactivity:

-

The Phenylpyridine Core: Provides a rigid scaffold for presenting other functional groups and can participate in π-stacking and hydrophobic interactions within protein binding pockets.

-

The 3-Fluorophenyl Group: The fluorine atom is a bioisostere for a hydrogen atom but possesses high electronegativity. It can form critical hydrogen bonds or electrostatic interactions with protein targets, block metabolic oxidation at that position, and enhance binding affinity and membrane permeability. This moiety is found in inhibitors of kinases and G-protein coupled receptors (GPCRs).[5][6]

-

The 5-Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a factor in pharmacokinetic profiles.

Given the absence of specific biological data for this compound, a predictive approach based on these structural alerts is the most logical starting point for its investigation. This guide outlines the primary predicted activities and provides the experimental means to validate them.

Physicochemical Properties

A foundational analysis of a compound's properties is crucial for designing relevant biological assays and anticipating its behavior.

| Property | Value | Source / Method |

| CAS Number | 1214364-48-3 | BLD Pharm[7] |

| Molecular Formula | C₁₂H₁₀FNO | BLD Pharm[7] |

| Molecular Weight | 203.21 g/mol | BLD Pharm[7] |

| Predicted LogP | 2.8 - 3.2 | Computational (e.g., ALOGPS) |

| Hazard Statements | H302, H315, H319, H335 | Supplier GHS Data[7] |

Predicted Biological Activities and Potential Targets

Based on a systematic review of public domain literature for compounds containing the phenylpyridine and 3-fluorophenyl motifs, we have identified three high-priority therapeutic areas for investigation.

Oncology: Kinase Inhibition

The phenylpyridine scaffold is a common feature in kinase inhibitors. Specifically, pyrazolo[3,4-b]pyridine derivatives have shown potent activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] Furthermore, compounds containing an N-(3-fluorophenyl) moiety have been successfully developed as potent and selective inhibitors of Aurora Kinase B (AURKB), another critical mitotic kinase.[5]

-

Hypothesis: 3-(3-Fluorophenyl)-5-methoxypyridine may function as an ATP-competitive or allosteric inhibitor of cell cycle kinases like CDK2 or Aurora kinases.

-

Potential Mechanism: Inhibition of these kinases would lead to cell cycle arrest, likely at the G1/S transition (for CDK2) or during mitosis (for AURKB), ultimately inducing apoptosis in rapidly dividing cancer cells.

Neuroscience: GPCR Modulation

Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) have been developed for treating neurological and psychiatric disorders. Recent work has identified that scaffolds containing a 3-fluorobenzamide moiety can serve as potent mGlu5 NAMs.[6] While our subject compound is not an amide, the 3-fluorophenyl group is a key pharmacophore for interaction within the allosteric binding site of the receptor.

-

Hypothesis: The compound may act as a negative or positive allosteric modulator of mGlu5.

-

Potential Mechanism: By binding to an allosteric site on the mGlu5 receptor, the compound could modulate the receptor's response to its endogenous ligand, glutamate. This can dampen or enhance glutamatergic signaling, a pathway implicated in numerous CNS disorders.[6]

Metabolic Disease: Enzyme Inhibition

Phenylpyridine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP4), a key therapeutic target for type 2 diabetes.[8] These inhibitors work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion.

-

Hypothesis: The compound could act as an inhibitor of DPP4.

-

Potential Mechanism: Competitive inhibition of the DPP4 enzyme would increase circulating levels of GLP-1 and GIP, leading to improved glycemic control.

Experimental Validation Strategies

A tiered, systematic approach is recommended to efficiently screen for the predicted activities and validate any positive results. The following protocols are designed to be robust and self-validating through the inclusion of appropriate controls.

Tier 1: Primary In Vitro Target Screening

The initial step is to perform direct biochemical or functional assays against the highest-priority predicted targets.

This protocol uses a commercially available system (e.g., ADP-Glo™, Promega) to quantify kinase activity by measuring ADP production.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(3-Fluorophenyl)-5-methoxypyridine in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

-

Kinase Reaction:

-

In a white, 384-well plate, add 1 µL of the compound dilution series. Include wells with DMSO only (negative control) and a known CDK2 inhibitor like Ribociclib (positive control).[3]

-

Add 2 µL of a solution containing recombinant CDK2/Cyclin E1 enzyme in kinase buffer.

-

Initiate the reaction by adding 2 µL of a solution containing the substrate (e.g., RB protein fragment) and ATP at its Km concentration.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Convert luminescence signals to % inhibition relative to controls. Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

This protocol measures the ability of the compound to inhibit intracellular calcium release triggered by a receptor agonist in a cell line stably expressing mGlu5 (e.g., HEK293-mGlu5).

Methodology:

-

Cell Plating: Seed HEK293-mGlu5 cells into a black, clear-bottom 384-well plate at a density of 20,000 cells/well and incubate overnight.

-

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 60 minutes at 37°C.

-

Compound Addition:

-

Wash the cells gently with assay buffer.

-

Using a fluorescence plate reader equipped with liquid handling (e.g., FLIPR®), add the compound dilution series to the plate. Incubate for 15-30 minutes. Include wells with buffer only (negative control) and a known mGlu5 NAM (positive control).

-

-

Agonist Challenge & Data Acquisition:

-

Add a solution of the mGlu5 agonist Quisqualate at its EC₈₀ concentration.

-

Immediately begin measuring fluorescence intensity every second for at least 120 seconds.

-

-

Analysis: Calculate the peak fluorescence response for each well. Determine the % inhibition caused by the compound at each concentration and calculate the IC₅₀ value.

Tier 2: Cellular Anti-Proliferative Assay

If the compound shows activity in the CDK2 assay, the next logical step is to determine if this translates to anti-proliferative effects in cancer cells.

This protocol assesses the compound's effect on the viability of relevant cancer cell lines, such as HCT-116 (colon) and MCF-7 (breast).[3]

Methodology:

-

Cell Plating: Seed HCT-116 and MCF-7 cells in separate 96-well plates at 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Add the compound dilution series (prepared in culture medium) to the cells. Include DMSO vehicle controls. Incubate for 72 hours at 37°C, 5% CO₂.

-

Viability Assessment (using CellTiter-Glo®, Promega):

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent directly to each well in an amount equal to the culture volume.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence with a plate reader.

-

Analysis: Normalize the data to vehicle controls and calculate the GI₅₀ (concentration for 50% growth inhibition).

Visualization of Key Pathways and Workflows

Visual diagrams are essential for conceptualizing the experimental logic and potential mechanisms of action.

General Screening Workflow

This diagram outlines the tiered approach to characterizing the compound's bioactivity.

Caption: Tiered screening workflow for 3-(3-Fluorophenyl)-5-methoxypyridine.

Predicted CDK2 Inhibition Pathway

This diagram illustrates the potential mechanism of action if the compound inhibits the CDK2 pathway.

Caption: Predicted inhibition of the CDK2-pRB-E2F signaling axis.

Conclusion and Future Directions

3-(3-Fluorophenyl)-5-methoxypyridine represents a compelling chemical entity for biological investigation due to its structural similarity to known bioactive molecules. The predictive framework outlined in this guide suggests that its most promising potential lies in oncology, specifically through the inhibition of cell cycle kinases. The provided experimental protocols offer a clear and efficient path to test this primary hypothesis, as well as secondary predictions in neuroscience and metabolic disease.

Should initial screening yield a potent and selective "hit," subsequent research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.

-

Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

In Vivo Efficacy: Testing the compound in relevant animal models of disease.

This document serves as a foundational roadmap for any research team aiming to unlock the therapeutic potential of 3-(3-Fluorophenyl)-5-methoxypyridine.

References

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (Date not available). PubMed Central. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds. (2013).

-

Examples of compounds derived from pyridine where antiproliferative activity and various functional groups are related to OH. (Date not available). ResearchGate. [Link]

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof. (Date not available).

-

Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. (2025). ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (Date not available). PubMed Central. [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (Date not available). MDPI. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (Date not available). Arabian Journal of Chemistry. [Link]

-

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. (Date not available). PubChem. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

-

Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2025). PubMed Central. [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (Date not available). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1214364-48-3|3-(3-Fluorophenyl)-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Discovery and Development of Fluorinated Pyridines

The following technical guide details the discovery, physicochemical rationale, and synthetic development of fluorinated pyridine compounds.

Executive Summary

The incorporation of fluorine into the pyridine scaffold represents a cornerstone strategy in modern medicinal chemistry and agrochemical development. The fluoropyridine moiety is not merely a structural decoration; it acts as a functional bioisostere that fundamentally alters the electronic landscape of the heterocycle.

This guide addresses the two primary challenges in this field:

-

Physicochemical Control: How fluorination modulates basicity (

) and lipophilicity ( -

Synthetic Access: Overcoming the inherent electron-deficiency of pyridine to install the highly electronegative fluorine atom, moving from industrial "Halex" processes to late-stage silver-mediated functionalization.

The Physicochemical Rationale

The pyridine ring is ubiquitous in bioactive molecules, but it often suffers from rapid oxidative metabolism and non-specific binding due to its basic nitrogen. Fluorination addresses these liabilities via the Inductive Effect (-I) .

Basicity Modulation ( Shift)

The high electronegativity of fluorine pulls electron density from the ring, significantly reducing the electron availability at the pyridinic nitrogen. This is critical for preventing lysosomal trapping (which occurs with highly basic amines) and improving membrane permeability.

Table 1: Impact of Fluorination on Pyridine Basicity and Lipophilicity

| Compound | Structure | Effect | |||

| Pyridine | 5.23 | Ref | 0.65 | Baseline | |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | 0.84 | Moderate basicity reduction; metabolic blocking at C3. |

| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | 1.12 | Drastic basicity reduction; N-lone pair effectively deactivated. |

| 2,6-Difluoropyridine | 2,6- | ~ -2.5 | -7.73 | 1.45 | Non-basic; behaves like a neutral arene. |

Data Source: Calculated and experimental values derived from standard physicochemical databases [1].

The "Fluorine Scan" in Drug Discovery

Replacing a hydrogen (Van der Waals radius

Synthetic Strategies: From Scale-Up to Late-Stage

The synthesis of fluoropyridines is bifurcated into two distinct methodologies based on the stage of development.

Method A: The Halex Reaction (Industrial Scale)

Best for: Early-stage building blocks, kilogram-scale production.

Mechanism: Nucleophilic Aromatic Substitution (

Pyridine is electron-deficient, making it susceptible to nucleophilic attack.[3] However, fluoride is a poor nucleophile in organic solvents due to tight solvation. The Halex (Halogen Exchange) process solves this by using anhydrous conditions and phase-transfer catalysis.

Method B: Silver-Mediated Radical Fluorination (Late-Stage)

Best for: Medicinal chemistry, functionalizing complex scaffolds. Mechanism: Ag(II)-mediated radical addition.

Traditional

Synthetic Decision Matrix

The following logic gate determines the optimal synthetic route:

Figure 1: Decision matrix for selecting fluorination methodology based on substrate electronics and development phase.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, abort and re-dry reagents.

Protocol 1: Classical Halex Reaction ( )

Target: Conversion of 2-chloropyridine to 2-fluoropyridine.

Critical Parameter: Water content must be

Reagents:

-

Substrate: 2-Chloropyridine (1.0 eq)

-

Fluoride Source: Spray-dried Potassium Fluoride (KF) (2.0 eq)

-

Solvent: Anhydrous DMSO or Sulfolane

-

Catalyst: Tetraphenylphosphonium bromide (

) (0.05 eq) or 18-Crown-6.

Step-by-Step:

-

Drying (Crucial): Dry KF in a vacuum oven at

for 24 hours. Pulverize to a fine powder under Argon. -

Setup: In a flame-dried pressure vessel, combine KF, catalyst, and substrate. Add DMSO via syringe.

-

Reaction: Seal and heat to

for 12 hours.-

Validation: Monitor via GC-MS. Conversion should exceed 80%.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether (to precipitate salts). Filter through a Celite pad.

-

Purification: Distillation is preferred for simple fluoropyridines due to volatility.

Protocol 2: Late-Stage C-H Fluorination (Ag-Mediated)

Target: Direct C2-fluorination of a complex pyridine scaffold. Mechanism: Radical addition-elimination via Ag(II).

Reagents:

-

Substrate: Substituted Pyridine (1.0 eq)[4]

-

Reagent: Silver(II) Fluoride (

) (3.0 eq)[4] -

Solvent: Anhydrous Acetonitrile (MeCN)[4]

Step-by-Step:

-

Handling:

is moisture sensitive and a strong oxidant.[5] Weigh in a glovebox or rapid-transfer in a desiccated hood. It should be a black crystalline solid.[4][5] If it is brown/yellow, it has decomposed to AgF. -

Reaction: Charge a vial with the pyridine substrate and MeCN. Add

in one portion.[4]-

Observation: The mixture will turn dark immediately.

-

-

Conditions: Stir at Room Temperature for 1-2 hours.

-

Note: Unlike Halex, heating is detrimental.

-

-

Quench: Pour mixture into saturated aqueous

. Extract with EtOAc.[5] -

Purification: Flash column chromatography.

Mechanistic Visualization (Ag-Mediated):

Figure 2: Simplified mechanism of Ag(II)-mediated fluorination. The reaction proceeds via coordination of Ag to Nitrogen, followed by radical fluorine transfer.

Case Study: Piflufolastat F 18 (PET Imaging)

Context: The development of Positron Emission Tomography (PET) tracers exemplifies the critical nature of fluoropyridine synthesis.

-

Drug: Piflufolastat F 18 (Pylarify®).[6]

-

Application: Prostate-Specific Membrane Antigen (PSMA) imaging.[6]

-

Chemistry: The molecule contains a 6-fluoronicotinic acid moiety.

-

Development Insight: The introduction of the

isotope must occur in the final step due to the short half-life of fluorine-18 (110 minutes). -

Protocol Adaptation: Standard Halex is too slow. Instead, precursors with leaving groups like trimethylammonium salts (

) or iodonium salts are used to facilitate rapid nucleophilic substitution with

References

-

PubChem Database. (2025).[7] 2-Fluoropyridine Compound Summary. National Library of Medicine. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013).[8] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.[8] [Link]

-

FDA Label. (2021). PYLARIFY (piflufolastat F 18) injection. U.S. Food and Drug Administration.[6][9] [Link]

-

Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

Sources

- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Precision Synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine via Suzuki-Miyaura Cross-Coupling

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine , a privileged biaryl scaffold in medicinal chemistry. Utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-methoxypyridine and 3-fluorophenylboronic acid , this method prioritizes chemoselectivity and operational simplicity. The guide includes a self-validating workflow, mechanistic insights into catalyst selection, and a comprehensive troubleshooting matrix for high-throughput optimization.

Introduction & Retrosynthetic Logic

The 3,5-disubstituted pyridine motif is a critical pharmacophore found in numerous bioactive compounds, acting as a bioisostere for 1,3-disubstituted benzenes while offering improved aqueous solubility and metabolic stability.[1] The target molecule, 3-(3-Fluorophenyl)-5-methoxypyridine, combines an electron-rich methoxy group with an electron-withdrawing fluorophenyl ring, creating a unique electronic push-pull system often utilized to tune pKa and lipophilicity in kinase inhibitors.

Retrosynthetic Analysis: The disconnection is made at the C3-C1' biaryl bond. We select 3-bromo-5-methoxypyridine as the electrophile and 3-fluorophenylboronic acid as the nucleophile.

-

Why this direction? Pyridyl boronates are notoriously unstable (prone to protodeboronation) and difficult to purify. Pyridyl halides, conversely, are stable and commercially abundant.[1] 3-Bromo-5-methoxypyridine is preferred over the chloride (less reactive) or iodide (often less stable/more expensive).

Figure 1: Retrosynthetic Strategy

Caption: Retrosynthetic disconnection prioritizing the stable pyridyl halide electrophile.

Reaction Design & Optimization

Catalyst System: The Case for Pd(dppf)Cl₂

While Pd(PPh₃)₄ is a classic choice, it is air-sensitive and prone to "ligand peeling" (oxidation of phosphines). For heteroaryl couplings, we employ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[1]·DCM) .

-

Mechanistic Advantage: The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step—often the rate-determining step in sterically demanding or electron-rich biaryl formation.

-

Robustness: It is air-stable, allowing for easier weighing and handling on the benchtop before degassing.

Base & Solvent Architecture

-

Base: Potassium Phosphate Tribasic (K₃PO₄) is superior to Na₂CO₃ for nitrogen-containing heterocycles. Carbonate bases can sometimes lead to solubility issues or stalled transmetalation in electron-deficient systems.

-

Solvent: 1,4-Dioxane/Water (4:1) .[2][3] The water is non-negotiable; it dissolves the inorganic base, facilitating the formation of the reactive hydroxo-palladium species or the boronate "ate" complex required for transmetalation.

Detailed Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 3-Bromo-5-methoxypyridine | Electrophile | 1.0 | 188.02 | 188 mg (1.0 mmol) |

| 3-Fluorophenylboronic acid | Nucleophile | 1.2 | 139.92 | 168 mg (1.2 mmol) |

| Pd(dppf)Cl₂·DCM | Catalyst | 0.05 | 816.64 | 41 mg (0.05 mmol) |

| K₃PO₄ (Tribasic) | Base | 3.0 | 212.27 | 637 mg (3.0 mmol) |

| 1,4-Dioxane | Solvent | - | - | 8.0 mL |

| Water (Deionized) | Co-Solvent | - | - | 2.0 mL |

Step-by-Step Procedure

Phase 1: Setup & Degassing (Critical for Active Catalyst)

-

Vessel Prep: Oven-dry a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar.

-

Solvent Degassing: In a separate beaker, combine 1,4-dioxane (8 mL) and water (2 mL). Sparge with a stream of nitrogen or argon gas for 15 minutes. Why? Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species, killing the cycle.[1]

-

Reagent Addition: Add the aryl halide, boronic acid, and base (K₃PO₄) to the reaction vessel.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM last.

-

Solvent Transfer: Transfer the degassed solvent mixture to the reaction vessel via syringe under an inert atmosphere. Seal the vessel with a septum/cap.[4]

Phase 2: Reaction & Monitoring 6. Inert Purge: Evacuate the headspace and backfill with nitrogen (3 cycles) using a balloon or manifold. 7. Heating: Heat the mixture to 90°C in an oil bath or heating block.

- Visual Check: The reaction should turn from an orange suspension to a dark black/brown mixture within 30 minutes, indicating active Pd(0) generation.[1]

- Monitoring: Check by TLC or LCMS after 2 hours.

- TLC Eluent:[1] 20% Ethyl Acetate in Hexanes.

- Observation: Starting bromide (Rf ~0.6) should disappear; Product (Rf ~0.4, UV active, often fluorescent) will appear.[1]

Phase 3: Workup & Purification 9. Quench: Cool to room temperature. Dilute with water (20 mL) and Ethyl Acetate (20 mL). 10. Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

- Note: Pyridines can be sticky; ensure thorough extraction.

- Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

- Concentration: Evaporate solvent under reduced pressure to yield a crude dark oil/solid.

- Chromatography: Purify via flash column chromatography (Silica gel).

- Gradient: 0% to 30% EtOAc in Hexanes.

- Yield Expectation: 75-90% (White to off-white solid).

Figure 2: Experimental Workflow

Caption: Step-by-step operational workflow for the Suzuki coupling process.

Analytical Validation

Expected Data for 3-(3-Fluorophenyl)-5-methoxypyridine:

-

1H NMR (400 MHz, CDCl₃):

-

LCMS:

-

ESI (+) m/z calculated for C₁₂H₁₀FNO [M+H]⁺: 204.08. Found: 204.1.

-

Troubleshooting & Optimization Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Oxygen poisoning of Catalyst | Ensure rigorous degassing. Switch to a fresh bottle of Pd(dppf)Cl₂. |

| Protodeboronation (Ar-H) | Boronic acid hydrolysis | Reduce water ratio (use 9:1 Dioxane/H2O). Lower temp to 80°C. Switch base to K₂CO₃. |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid | Strictly exclude O₂. Add reagents before solvent to minimize local concentration spikes. |

| "Sticky" Product | Pyridine coordination to Pd | Add a "scavenger" step: Stir crude with functionalized silica (e.g., Thiol-silica) or wash with dilute EDTA solution. |

Safety & Handling

-

Pyridine Derivatives: Often malodorous and potential irritants. Handle in a fume hood.

-

Palladium Waste: Collect all aqueous and solid waste in heavy metal disposal containers.

-

Pressure: Heating closed vessels to 90°C generates pressure. Use rated pressure vials or secure standard glassware with Keck clips and a blast shield.

References

-

Original Suzuki-Miyaura Protocol: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Catalyst Selection for Heterocycles: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

-

Base Effects in Suzuki Coupling: Carrow, B. P., & Hartwig, J. F. (2011).[1] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.[1] Link

-

Product Characterization (Analogous Spectra): Sigma-Aldrich.[5] (n.d.). 3-Bromo-5-methoxypyridine Product Sheet. Link

-

Boronic Acid Stability: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Purification of 3-(3-Fluorophenyl)-5-methoxypyridine via Column Chromatography

Abstract & Scope

This technical note details the purification strategy for 3-(3-Fluorophenyl)-5-methoxypyridine , a representative biaryl pyridine intermediate often synthesized via Suzuki-Miyaura cross-coupling. The presence of the basic pyridine nitrogen, combined with the lipophilic fluorophenyl group and the electron-donating methoxy substituent, creates a unique separation challenge. Standard silica gel chromatography often results in peak tailing and yield loss due to irreversible adsorption.

This guide provides a self-validating protocol using mobile phase modifiers and specific stationary phase interactions to achieve >98% purity. It addresses the suppression of silanol interactions and the removal of common Suzuki coupling impurities (protodeboronation byproducts and phosphine oxides).

Chemical Context & Separation Challenges

The Molecule[1]

-

Compound: 3-(3-Fluorophenyl)-5-methoxypyridine

-

Structural Features:

-

Pyridine Core: Basic nitrogen (pKa ~5.2) susceptible to protonation by acidic silanols.

-

3-Fluorophenyl: Increases lipophilicity (

increase) but introduces a dipole. -

5-Methoxy: Moderately polar, electron-donating group (EDG).

-

The Problem: The "Silanol Effect"

In standard normal-phase chromatography, the acidic silanol groups (

-

Peak Tailing: Asymmetrical elution profiles.

-

Co-elution: Tailing product overlaps with impurities.

-

Mass Loss: Irreversible binding to the column head.

Pre-Purification Analysis (Self-Validating System)

Before committing the bulk crude material, perform the following Diagnostic TLC Strategy to validate the mobile phase.

Protocol: The "Amine Shift" Test

-

Prepare Two TLC Chambers:

-

System A: 30% Ethyl Acetate in Hexanes (Standard).

-

System B: 30% Ethyl Acetate in Hexanes + 1% Triethylamine (TEA) .

-

-

Spotting: Spot the crude reaction mixture, the halogenated starting material (3-bromo-5-methoxypyridine), and the boronic acid.

-

Development & Analysis:

-

Compare the

and spot shape of the product.[1] -

Success Criteria: In System B, the product spot should be compact (non-streaking) and show a slightly higher

than in System A. If streaking persists in System B, increase TEA to 2% or switch to DCM/MeOH/NH4OH (95:4:1).

-

Data Summary: Expected Behavior

| Component | Approx.[1][2][3] Polarity | ||

| Product | Moderate | 0.25 (Streaking) | 0.35 (Compact) |

| Protodeboronation Byproduct (1-Fluorobenzene derivative) | Non-polar | > 0.80 | > 0.85 |

| Phosphine Oxide (Ligand impurity) | Very Polar | < 0.10 | < 0.10 |

| Starting Bromide | Moderate-Nonpolar | 0.45 | 0.50 |

Purification Workflow Visualization

The following diagram illustrates the decision logic for purifying basic heterocycles.

Figure 1: Decision matrix for the purification of basic pyridine derivatives. The "Amine-Modified" route is the default for this compound class.

Detailed Experimental Protocol

Stationary Phase & Column Preparation

-

Stationary Phase: High-purity spherical silica gel (40–63 µm). Irregular silica is acceptable but requires lower flow rates.

-

Column Pre-treatment (Crucial Step):

-

Pack the column with silica.

-

Flush with 3 column volumes (CV) of the mobile phase containing the modifier (e.g., Hexanes/EtOAc + 1% TEA).

-

Mechanism: This "neutralizes" the column before the sample touches it, ensuring the first interaction is adsorption, not protonation.

-

Sample Loading (Dry Loading)

Direct liquid injection of pyridines in DCM often leads to band broadening due to "viscous fingering" and solvent strength mismatch. Dry loading is mandatory for high resolution.

-

Dissolve crude mixture in minimal Dichloromethane (DCM).

-

Add silica gel (ratio: 2g silica per 1g crude).

-

Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

-

Load this powder on top of the pre-equilibrated column.

Mobile Phase Gradient

-

Solvent A: Hexanes (or Heptane) + 1% Triethylamine (TEA).

-

Solvent B: Ethyl Acetate + 1% Triethylamine (TEA).

-

Note: TEA is volatile and easily removed during concentration.

Gradient Table:

| Time (CV) | % Solvent B | Purpose |

|---|---|---|

| 0–2 | 0% | Elute non-polar fluorobenzenes (deboronated byproduct) |

| 2–5 | 0% → 10% | Elute remaining starting bromide |

| 5–12 | 10% → 30% | Elute Product (Target) |

| 12–15 | 30% → 100% | Flush polar phosphine oxides/catalyst residues |

Workup of Fractions

-

Identify product fractions via TLC (UV 254 nm). The 3-fluorophenyl group provides strong UV absorption.

-

Pool fractions.

-

Important: The pooled fractions contain TEA. To remove it:

Mechanistic Visualization: Silanol Suppression

Understanding the interaction at the molecular level ensures the operator adheres to the "Pre-treatment" step.

Figure 2: Competitive inhibition mechanism. TEA (Green) preferentially binds to acidic silanol sites, preventing the target pyridine (Blue) from becoming "stuck" or tailing.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Product stays at baseline | Mobile phase too weak or silica too acidic. | Switch to DCM/MeOH (95:5) + 1% |

| Co-elution with Boronic Acid | Incomplete coupling or excess reagent. | Wash the organic crude before column with 1M NaOH. Boronic acids form water-soluble boronate salts; the product remains in organic. |

| "Ghost" Peaks | Decomposition on column. | Ensure the column is not left to stand. Pyridines can N-oxidize on silica over long periods. Run column immediately after loading. |

| Poor Recovery | Product precipitating on column. | Check solubility in Hex/EtOAc. If poor, use the DCM/MeOH route described above. |

References

-

LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

Sources

A Multi-technique Approach for the Comprehensive Characterization of 3-(3-Fluorophenyl)-5-methoxypyridine

An Application Note from the Senior Application Scientist

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 3-(3-Fluorophenyl)-5-methoxypyridine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We present an integrated strategy employing spectroscopic and chromatographic techniques to unequivocally confirm the compound's identity, purity, and integrity. The methodologies are grounded in established scientific principles and adhere to regulatory expectations for analytical validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Imperative for Rigorous Characterization

The identity, purity, and stability of any chemical entity intended for pharmaceutical use must be rigorously established to ensure safety and efficacy. 3-(3-Fluorophenyl)-5-methoxypyridine, as a heterocyclic building block, possesses distinct structural features—a fluorinated phenyl ring and a methoxylated pyridine core—that necessitate a multi-faceted analytical approach. The presence of fluorine and nitrogen atoms, along with the specific substitution pattern, dictates the selection of analytical techniques and informs the interpretation of the resulting data.

This guide moves beyond a simple listing of procedures. It explains the causality behind the selection of each method and parameter, ensuring that the analytical workflow is not only robust but also scientifically sound. Each protocol is designed to be a self-validating system, incorporating system suitability and validation checks to ensure trustworthy and reproducible results.

Overall Characterization Strategy

A comprehensive characterization workflow involves a logical sequence of analyses, starting with the confirmation of the molecular structure and proceeding to the quantitative assessment of purity and impurities. The strategy outlined below ensures that all critical quality attributes of the compound are thoroughly evaluated.

Caption: Integrated workflow for the characterization of 3-(3-Fluorophenyl)-5-methoxypyridine.

Part I: Structural Elucidation and Identity Confirmation

The primary objective of this phase is to unequivocally confirm that the synthesized molecule is indeed 3-(3-Fluorophenyl)-5-methoxypyridine. This is achieved by probing the molecular structure using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR probes the carbon skeleton, while ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atom, a key structural feature of the target compound.[5] The choice of solvent (e.g., DMSO-d₆) is critical, as it must fully dissolve the analyte without interfering with its signals.[6]

Predicted Spectral Features: Based on the structure, the following key signals are anticipated:

-

¹H NMR: Distinct aromatic protons on both the pyridine and fluorophenyl rings, with characteristic splitting patterns (doublets, triplets, etc.) influenced by their neighbors and the fluorine atom. A singlet corresponding to the methoxy (-OCH₃) protons is expected around 3.8-4.0 ppm.[7][8]

-

¹³C NMR: Resonances for each unique carbon atom. The carbon directly attached to the fluorine will show a large coupling constant (¹JCF). Carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.[9][10][11]

-

¹⁹F NMR: A single resonance for the fluorine atom on the phenyl ring, providing definitive evidence of its presence.[5][7]

Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum over a range of -1 to 12 ppm.

-

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a range of 0 to 200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift range should be appropriate for aromatic fluorine compounds.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

| Data Interpretation Summary (Predicted) | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | ¹⁹F NMR (DMSO-d₆) |

| Chemical Shift (δ, ppm) | Aromatic region (7.0-8.5 ppm), Methoxy singlet (~3.9 ppm) | Aromatic region (110-165 ppm), Methoxy carbon (~55 ppm) | Single resonance, typical for aryl-F |

| Multiplicity | Doublets, Triplets, Multiplets, Singlet | Singlets (decoupled), Doublets (coupled) | Singlet (decoupled) |

| Integration | Proportional to the number of protons | N/A | N/A |

| Key Couplings | J(H,H) and J(H,F) couplings | J(C,F) couplings | N/A |

Mass Spectrometry (MS)

Expertise & Rationale: MS is employed to determine the molecular weight of the analyte, providing a fundamental check of its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for thermally stable and volatile compounds, offering both separation and identification.[12][13] The electron ionization (EI) mode will generate a parent molecular ion (M⁺) and a characteristic fragmentation pattern that can serve as a fingerprint for the molecule.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

Instrumentation: A standard GC-MS system with an EI source.

-

GC Conditions:

-

Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis: Identify the peak corresponding to the analyte. Examine the mass spectrum for the molecular ion peak (M⁺). For C₁₂H₁₀FNO, the exact mass is 203.0746 g/mol . The nominal mass will be 203.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] By measuring the absorption of infrared radiation, we can confirm the presence of key structural components like the C-F bond, the C-O ether linkage, and the aromatic rings.[15][16][17]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-500 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

| Characteristic FTIR Absorption Bands | Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H Stretch | 3100-3000 | C-H stretch |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | C-H stretch |

| Aromatic C=C Stretch | 1600-1450 | Ring stretching |

| C-F Stretch | 1250-1000 | C-F stretch |

| Aryl Ether C-O Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) | C-O stretch |

Part II: Purity Determination and Assay

Once identity is confirmed, the focus shifts to quantifying the purity of the compound and identifying any potential impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the industry-standard method for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[18][19] A C18 (octadecylsilyl) stationary phase is chosen for its versatility in retaining moderately polar to non-polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water, is selected to provide good separation efficiency. A UV detector is used because the aromatic rings in the molecule provide strong chromophores. The method must be validated to demonstrate it is fit for its intended purpose.[1][3][20]

Caption: HPLC method validation workflow based on ICH Q2(R2) guidelines.

Protocol: HPLC Purity and Assay

-

Sample Preparation:

-

Standard: Accurately weigh and dissolve the reference standard in diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

-

Sample: Prepare the sample to be tested at the same concentration as the standard.

-

-

Instrumentation and Conditions:

-

System: HPLC with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The results must meet the criteria defined in pharmacopeias like the USP.[21][22][23]

-

Tailing Factor (T): ≤ 2.0.

-

Theoretical Plates (N): ≥ 2000.

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

-

-

Data Analysis:

-

Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Assay: Quantify the sample against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

-

Method Validation Summary: The method should be validated according to ICH Q2(R2) guidelines.[1][20]

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | Peak is pure and resolved from impurities. | Ensures the method measures only the analyte.[20] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms proportional response to concentration.[19][24] |

| Accuracy | 98.0% - 102.0% recovery | Measures closeness of results to the true value.[19] |

| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Demonstrates method consistency.[19] |

| LOD & LOQ | Signal-to-Noise of 3:1 (LOD) and 10:1 (LOQ) | Defines the lowest detectable and quantifiable levels.[24][25] |

Part III: Elemental Composition Confirmation

Elemental Analysis (CHN+F)

Expertise & Rationale: Elemental analysis provides the empirical formula of a compound by determining the weight percentage of its constituent elements.[26] This is a fundamental technique that provides orthogonal confirmation of the compound's composition, complementing the data from mass spectrometry. For this molecule, analysis for Carbon (C), Hydrogen (H), Nitrogen (N), and Fluorine (F) is required. Halogen analysis often requires specific combustion or digestion methods.[27][28][29]

Protocol: General Procedure for Elemental Analysis

-

Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the highly purified compound is required. The sample must be thoroughly dried to remove any residual solvent or water.

-

Instrumentation: The sample is combusted in a specialized elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or other detectors. Fluorine is typically determined by a separate method, such as ion chromatography after combustion and absorption.

-

Data Analysis: The experimentally determined weight percentages of each element are compared to the theoretical values calculated from the molecular formula C₁₂H₁₀FNO.

| Element | Theoretical % | Acceptance Criteria |

| Carbon (C) | 70.92% | ± 0.4% |

| Hydrogen (H) | 4.96% | ± 0.4% |

| Nitrogen (N) | 6.89% | ± 0.4% |

| Fluorine (F) | 9.35% | ± 0.4% |

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the complete characterization of 3-(3-Fluorophenyl)-5-methoxypyridine. By integrating spectroscopic and chromatographic techniques, this multi-faceted approach ensures the unequivocal confirmation of the compound's identity, purity, and elemental composition. Adherence to these protocols and the principles of method validation will generate a comprehensive data package suitable for regulatory submissions and will guarantee the quality and consistency of the material for its intended use in research and development.

References

- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Agova, N. et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.

- Anonymous. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- MDPI. (n.d.).

- PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

- RSC Publishing. (n.d.). Analytical Methods.

- PubMed. (2024).

- GOV.UK. (2021). Pyridine slides for discussion.

- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.

- AMSbiopharma. (2025).

- Anonymous. (n.d.).

- ChemicalBook. (n.d.). 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum.

- ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on A F-Sn samples with different....

- ICH. (2023).

- Anonymous. (2010).

- US Pharmacopeia (USP). (n.d.).

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- UNODC. (n.d.).

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- ResearchGate. (2025).

- Chromatography Online. (2024). Are You Sure You Understand USP <621>?.

- ALS Global. (n.d.). Halogen analysis.

- ACS Publications. (n.d.).

- Anonymous. (2025).

- Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxypyridine 97 50720-12-2.

- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

- Anonymous. (n.d.).

- Anonymous. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Vandana Publications. (2025).

- PubMed Central. (2023).

- ACS Publications. (2026).

- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.

- Sci-Hub. (1989). Proton and carbon-13 NMR studies of 1-substituted pyridinium salts.

- Agilent. (n.d.).

- EOLSS. (n.d.). ELEMENTAL ANALYSIS.

- Anonymous. (n.d.). Element analysis.

- Scribd. (n.d.).

- ChemicalBook. (n.d.). 3-METHYL-5-PHENYLPYRIDINE(10477-94-8) 13C NMR spectrum.

- MDPI. (2019).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0192512).

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. rsc.org [rsc.org]

- 8. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sci-Hub. Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts / Magnetic Resonance in Chemistry, 1989 [sci-hub.box]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cet-science.com [cet-science.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. bcc.bas.bg [bcc.bas.bg]

- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 21. usp.org [usp.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. agilent.com [agilent.com]

- 24. mdpi.com [mdpi.com]

- 25. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. eolss.net [eolss.net]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. alsglobal.com [alsglobal.com]

- 29. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Experimental protocol for evaluating the anticancer activity of pyridine derivatives

Introduction: The Pyridine Advantage

The pyridine ring is a "privileged scaffold" in medicinal chemistry, present in over 14% of all U.S. FDA-approved drugs. In oncology, it serves as a critical pharmacophore in blockbuster kinase inhibitors like Sorafenib (VEGFR/PDGFR inhibitor) and Crizotinib (ALK inhibitor). Its ability to act as a hydrogen bond acceptor, modulate solubility, and serve as a bioisostere for phenyl rings makes it indispensable.

However, the evaluation of pyridine derivatives presents specific challenges. Their basic nitrogen can induce pH-dependent solubility issues, and certain redox-active derivatives may interfere with standard tetrazolium-based assays (MTT). This guide provides a robust, self-validating workflow designed to eliminate false positives and pinpoint the mechanism of action (MoA).

Experimental Workflow Overview

The following diagram illustrates the logical flow from compound solubilization to target validation.

Figure 1: Step-wise evaluation pipeline ensuring compound stability and assay validity before advanced mechanistic studies.

Phase I: Compound Preparation & Solubility

Rationale: Pyridine derivatives are weak bases (pKa ~5.2). In cell culture media (pH 7.4), they exist largely in the unprotonated form, which may limit solubility compared to their salt forms.

Protocol: Stock Solution Preparation

-

Solvent: Dissolve the solid compound in 100% sterile DMSO (Dimethyl sulfoxide) to create a 10 mM or 20 mM stock .

-

Sonication: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock in cell culture media immediately before use.

-

Critical Check: Ensure the final DMSO concentration is < 0.5% (v/v) (ideally < 0.1%) to prevent solvent cytotoxicity.

-

Visual Inspection: Check for precipitation (turbidity) under a microscope upon dilution in media. If precipitation occurs, the IC50 data will be invalid.

-

Phase II: Cytotoxicity Screening (The "Dual-Assay" Approach)

Expert Insight: While MTT is the gold standard, pyridine derivatives possessing specific functional groups (e.g., hydrazones, thiols) can non-enzymatically reduce tetrazolium salts, yielding false "viable" signals. We mandate a cross-validation using the SRB assay.

Protocol A: MTT Assay (Metabolic Activity)[1]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

-

Cells: Seed 3,000–5,000 cells/well in 96-well plates. Incubate for 24h for attachment.

-

Treatment: Add serial dilutions of the pyridine derivative (0.1 µM – 100 µM) for 48h or 72h.

-

Reagent: Add MTT (5 mg/mL in PBS) at 10% of culture volume. Incubate 3–4h at 37°C.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Read: Absorbance at 570 nm.[1]

Protocol B: SRB Assay (Total Protein - Validation)

-

Principle: Sulforhodamine B (SRB) binds stoichiometrically to proteins under acidic conditions. It is independent of mitochondrial function and redox interference.

-

Fixation: After drug treatment, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

-

Wash: Wash 4x with tap water and air dry.

-

Stain: Add 0.4% SRB (in 1% acetic acid) for 30 min.

-

Wash: Wash 4x with 1% acetic acid to remove unbound dye.

-

Solubilization: Dissolve bound stain with 10 mM Tris base (pH 10.5).

-

Read: Absorbance at 510 nm.

Data Analysis:

Calculate % Cell Viability using the formula:

Phase III: Mechanistic Profiling (Flow Cytometry)

Once cytotoxicity is confirmed, determine how the cells die. Pyridine derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway.

Protocol: Annexin V-FITC / PI Apoptosis Assay

Mechanism: During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[2][3][4] Annexin V binds PS in a Ca2+-dependent manner.[2][3] Propidium Iodide (PI) stains necrotic cells with permeabilized membranes.

-

Seeding: Seed

cells/well in 6-well plates. Treat with IC50 concentration for 24h. -

Harvest: Trypsinize cells (include floating dead cells from supernatant).

-

Wash: Wash 2x with cold PBS.

-

Resuspend: Resuspend in 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4). Note: Ca2+ is essential for Annexin binding.

-